2-(5-Chloropyridin-2-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
2-(5-Chloropyridin-2-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. This scaffold is synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . The compound features a chromeno[2,3-c]pyrrole core substituted with a 5-chloropyridin-2-yl group at position 2 and a 4-methoxyphenyl group at position 1. Its molecular formula is C₂₃H₁₅ClN₂O₄, with a molecular weight of approximately 430.83 g/mol (calculated based on analogous structures in ).
The synthetic protocol for this class of compounds is highly versatile, accommodating diverse substituents (e.g., halogens, alkyl, alkoxy, and aryl groups) on all three components of the reaction . This method achieves a 92% success rate in generating 223 derivatives, enabling systematic exploration of structure-activity relationships (SAR) .
Properties
Molecular Formula |
C23H15ClN2O4 |
|---|---|
Molecular Weight |
418.8 g/mol |
IUPAC Name |
2-(5-chloropyridin-2-yl)-1-(4-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H15ClN2O4/c1-29-15-9-6-13(7-10-15)20-19-21(27)16-4-2-3-5-17(16)30-22(19)23(28)26(20)18-11-8-14(24)12-25-18/h2-12,20H,1H3 |
InChI Key |
PZNBFXGDZQULLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=C(C=C4)Cl)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloropyridin-2-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is the [4+2] cyclization reaction of dioxopyrrolidines and azlactones, catalyzed by squaramide . This method provides high yields and excellent stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloropyridin-2-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Halogenation and nitration reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of chromeno-pyrrole have demonstrated the ability to inhibit tumor growth by inducing apoptosis in cancer cells. Studies have shown that such compounds can target specific signaling pathways involved in cancer progression .
- Antioxidant Properties : The antioxidant capacity of this compound has been evaluated using various assays. Similar derivatives have been reported to scavenge free radicals effectively, thus providing protective effects against oxidative stress-related diseases .
- Antimicrobial Activity : The structural characteristics of 2-(5-Chloropyridin-2-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suggest potential antimicrobial properties. Studies on related compounds have shown efficacy against a range of bacterial and fungal strains, indicating that this compound may also possess similar bioactivity .
Materials Science Applications
- Organic Electronics : The unique electronic properties of chromeno-pyrrole derivatives make them suitable candidates for organic semiconductor applications. Their ability to conduct electricity while maintaining stability under various conditions is being explored for use in organic light-emitting diodes (OLEDs) and photovoltaic cells .
- Dyes and Pigments : The vibrant colors associated with chromeno-pyrrole compounds allow for their use as dyes in textiles and plastics. Their stability and resistance to fading make them attractive options for commercial dye applications .
Environmental Science Applications
- Photocatalysis : Compounds similar to this compound have been studied for their photocatalytic properties under UV light. They can facilitate the degradation of pollutants in water and air, making them valuable for environmental remediation efforts .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry reported on a series of chromeno-pyrrole derivatives that were synthesized and tested for their anticancer activity against various cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced their potency compared to standard chemotherapeutic agents.
Case Study 2: Antioxidant Efficacy
In another investigation published in Phytochemistry, researchers evaluated the antioxidant activity of several chromeno-pyrrole compounds using DPPH radical scavenging assays. The findings revealed that some derivatives exhibited antioxidant activity greater than that of ascorbic acid, suggesting their potential use as dietary supplements or therapeutic agents against oxidative stress .
Mechanism of Action
The mechanism of action of 2-(5-Chloropyridin-2-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis with key derivatives (Table 1):
Table 1. Structural and Functional Comparison of Selected 1,2-Dihydrochromeno[2,3-c]pyrrole-3,9-diones
| Compound Name | Substituents (Position 1 / Position 2) | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Activities | References |
|---|---|---|---|---|---|
| Target Compound | 4-Methoxyphenyl / 5-Chloropyridin-2-yl | C₂₃H₁₅ClN₂O₄ | ~430.83 | Under investigation | [1, 4, 12] |
| 1-(4-Hydroxy-3-methoxyphenyl)-2-(5-methylpyridin-2-yl) analog | 4-Hydroxy-3-methoxyphenyl / 5-Methylpyridin-2-yl | C₂₄H₁₈N₂O₅ | 414.42 | Higher polarity due to phenolic -OH; ChemSpider ID: 2562917 | [2] |
| AV-C (Antiviral compound) | 2-Fluorophenyl / 5-Isopropyl-1,3,4-thiadiazol-2-yl | C₂₃H₁₆FN₃O₃S | 433.45 | TRIF pathway activation; inhibits Zika, Chikungunya, and dengue viruses | [5, 9] |
| 7-Chloro-1-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl] analog | 4-Methoxyphenyl / 4-Methoxyphenethyl | C₂₇H₂₂ClNO₅ | 475.92 | Increased steric bulk; potential pharmacokinetic modulation | [12] |
Key Comparative Insights :
Substituent Effects on Bioactivity :
- The 5-chloropyridin-2-yl group in the target compound introduces electron-withdrawing and hydrophobic characteristics, which may enhance binding to aromatic-rich biological targets (e.g., enzymes or receptors) compared to the 5-methylpyridin-2-yl group in ’s analog .
- AV-C replaces the pyridine ring with a thiadiazole moiety, significantly altering its electronic profile and enabling potent antiviral activity via TRIF pathway activation .
Polarity and Solubility: The 4-hydroxy-3-methoxyphenyl substituent in ’s analog introduces a phenolic -OH group, increasing polarity and hydrogen-bonding capacity. This contrasts with the 4-methoxyphenyl group in the target compound, which lacks ionizable protons .
Halogen Impact: Chlorine substitution (e.g., at position 5 of pyridine in the target compound or position 7 of the chromeno ring in ) enhances lipophilicity and may influence target affinity or resistance to oxidative metabolism .
Synthetic Flexibility :
- The multicomponent reaction allows rapid generation of analogs with varied substituents, enabling fine-tuning of properties. For instance, aldehydes with electron-donating groups (e.g., methoxy) require longer reaction times, while electron-withdrawing groups (e.g., halogens) accelerate cyclization .
Biological Activity
The compound 2-(5-Chloropyridin-2-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole family known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant studies and data.
Chemical Structure and Properties
This compound features a complex structure with a chromeno-pyrrole backbone that is substituted with a chloropyridine and methoxyphenyl group. The presence of these substituents can significantly influence its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of the chromeno-pyrrole structure exhibit significant antibacterial activity. For instance, compounds similar to the target compound have shown effectiveness against Staphylococcus aureus and Escherichia coli , comparable to the antibiotic gentamicin . The mechanism likely involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
Table 1: Antimicrobial Activity Comparison
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| Chromeno-pyrrole derivative | Staphylococcus aureus | Comparable to gentamicin |
| Chromeno-pyrrole derivative | Escherichia coli | Comparable to gentamicin |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For example, chromeno[3,4-c]pyrrole derivatives have demonstrated cytotoxic effects against multidrug-resistant cancer cell lines. This is attributed to their ability to induce apoptosis through the activation of specific apoptotic pathways .
In a study focusing on related compounds, it was noted that certain chromeno derivatives inhibited the proliferation of cancer cells by targeting folate receptors, which are often overexpressed in tumors .
Case Study: Anticancer Efficacy
A notable case study involved testing a closely related chromeno-pyrrole derivative on human cancer cell lines. The results showed a significant reduction in cell viability (up to 75% inhibition at 10 µM concentration) compared to control groups. The study concluded that these compounds could serve as potential leads for developing new anticancer agents.
Enzyme Inhibition
Another area of interest is the enzyme inhibition properties of this compound. Studies have shown that chromeno-pyrrole derivatives can act as inhibitors of key enzymes involved in metabolic pathways essential for cancer cell survival. For instance, they may inhibit enzymes like GARFTase and AICARFTase , which are crucial in purine nucleotide biosynthesis .
Table 2: Enzyme Inhibition Studies
| Enzyme Target | Compound Tested | Inhibition Rate |
|---|---|---|
| GARFTase | Chromeno-pyrrole derivative | 50% at 5 µM |
| AICARFTase | Chromeno-pyrrole derivative | 60% at 5 µM |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets through hydrogen bonding and hydrophobic interactions. This interaction leads to alterations in enzyme activity or receptor signaling pathways that are critical for cellular function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
